molecular formula C6H10N4 B15334530 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

Cat. No.: B15334530
M. Wt: 138.17 g/mol
InChI Key: BYQUGLSPIPRJQI-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused triazolo-pyrazine core. The structure consists of a partially saturated pyrazine ring (4,5,6,7-tetrahydro) fused with a triazolo moiety (1,2,4-triazole), with a methyl substituent at the 3-position. This compound belongs to a broader class of bicyclic heterocycles known for their pharmacological relevance, particularly in kinase inhibition and central nervous system modulation . Its synthesis typically involves cyclization strategies using pyrazinecarboxylate intermediates, as seen in analogous triazolo[1,5-a]pyrazine derivatives .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3

InChI Key

BYQUGLSPIPRJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCN2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine typically involves the formation of both triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid ester, followed by lactam cyclization to form the triazolopyrazine system . Another method includes the Cu-catalyzed intramolecular cyclization of amines with azides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes such as the intramolecular azide-alkyne cycloaddition, which can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .

Comparison with Similar Compounds

Triazolo[1,5-a]pyrazine Derivatives

  • Example : 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine (synthesized in ).
    • Key Differences :
  • Substituents : Lacks the tetrahydro modification and methyl group; instead, it features a furan substituent.
  • Synthesis Route : Cyclization via amination of pyrazine intermediates followed by condensation with 2-furaldehyde.
  • Applications : Primarily explored for synthetic utility rather than biological activity.

Pyrazolo[1,5-a]pyrazine Derivatives

  • Example : Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines (patented as CK1δ/ε inhibitors ).
    • Key Differences :
  • Core Structure : Pyrazolo (two-nitrogen system) vs. triazolo (three-nitrogen system).
  • Bioactivity: Demonstrated potent casein kinase 1 inhibition (IC₅₀ values in nanomolar range), attributed to electron-withdrawing substituents.
  • Hydrogenation: The tetrahydro modification enhances solubility but reduces aromatic conjugation compared to non-hydrogenated analogues.

Physicochemical and Pharmacological Comparison

Parameter This compound 2-Furan-2-yl-triazolo[1,5-a]pyrazine Substituted Tetrahydro-pyrazolo[1,5-a]pyrazine
Core Heterocycle Triazolo-pyrazine (three N atoms) Triazolo-pyrazine Pyrazolo-pyrazine (two N atoms)
Ring Saturation Partially saturated (tetrahydro) Fully aromatic Partially saturated
Key Substituent Methyl at C3 Furan at C2 Variable (e.g., halogens, aryl groups)
Synthetic Route Likely involves pyrazinecarboxylate intermediates Amination + condensation with aldehydes Multi-step substitution on pyrazolo core
Reported Bioactivity Limited data; inferred CNS modulation potential None reported CK1δ/ε inhibition (IC₅₀: <100 nM)
Lipophilicity (LogP)* Estimated ~1.8 (methyl enhances lipophilicity) ~2.1 (furan contributes polarity) Varies (0.5–3.5 depending on substituents)

*Predicted using fragment-based methods.

Functional Implications

  • Methyl Substituent : The 3-methyl group in the target compound likely improves metabolic stability compared to polar substituents (e.g., furan in ), but may reduce binding affinity to kinase targets requiring bulkier hydrophobic groups .
  • Tetrahydro Modification : Partial saturation of the pyrazine ring increases solubility, making it more suitable for oral bioavailability than fully aromatic analogues. However, this may compromise π-π stacking interactions critical for target engagement.
  • Triazolo vs. Pyrazolo Cores : The triazolo system’s additional nitrogen atom could enhance hydrogen-bonding interactions, but may also introduce steric hindrance compared to pyrazolo derivatives .

Research Findings and Gaps

  • Evidence from Synthesis : The cyclization strategy used for furan-substituted triazolo-pyrazines suggests feasible scalability for the methylated variant, though regioselectivity challenges may arise.
  • Therapeutic Potential: While pyrazolo-pyrazines show validated kinase inhibition , the biological activity of triazolo-pyrazines remains underexplored. Computational studies predict moderate CNS penetration due to the methyl group and balanced logP.
  • Data Limitations: No direct comparative studies on kinase inhibition or ADME profiles exist for the target compound. Further in vitro assays are needed to validate hypotheses derived from structural analogs.

Biological Activity

3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazoles and pyrazines. Its unique structure and biological properties have garnered attention in pharmacological research, particularly concerning its potential anticancer activity and other therapeutic effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6_6H10_{10}N
Molecular Weight138.17 g/mol
LogP0.9228
PSA (Polar Surface Area)30.71 Ų

These properties indicate that the compound is relatively hydrophilic and may interact favorably with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to triazolo[1,5-a]pyrazine structures. For instance, a study investigating various pyrazolo derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) . The most active compound from this study exhibited apoptosis induction through the activation of caspases (caspase-3/7, caspase-8, and caspase-9), suppression of NF-κB expression, and promotion of pro-apoptotic factors such as p53 and Bax .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells via caspase activation.
  • Autophagy Activation : It promotes autophagy through increased formation of autophagosomes and expression of beclin-1 while inhibiting mTOR .
  • Modulation of Signaling Pathways : The compound affects key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on MCF-7 Cells : A recent investigation found that treatment with a derivative of this compound resulted in significant cell death in MCF-7 cells compared to untreated controls. The MTT assay indicated a higher cytotoxicity than standard chemotherapeutics like cisplatin .
  • Comparative Analysis : Another study compared the effects of several triazole derivatives on various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity and apoptosis induction .

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